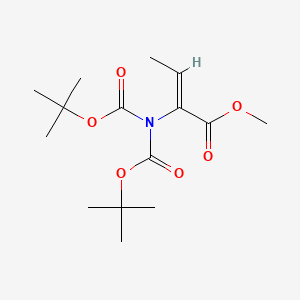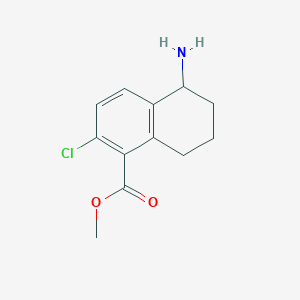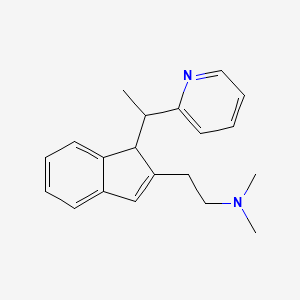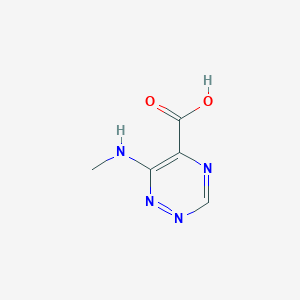
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate undergoes various types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the resulting amine after Boc removal can undergo such reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate has several applications in scientific research:
Chemistry: Used in the synthesis of amino acid derivatives and peptides.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing it from reacting under various conditions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine.
Comparison with Similar Compounds
Similar Compounds
Methyl(Z)-2-(tert-butoxycarbonyl)amino)but-2-enoate: Similar structure but with only one Boc group.
Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate: Similar structure but with different substituents.
Uniqueness
This compound is unique due to the presence of two Boc groups, which provide enhanced stability and protection for the amine group during synthesis. This makes it particularly useful in complex synthetic routes where multiple steps are required.
Properties
CAS No. |
219851-90-8 |
|---|---|
Molecular Formula |
C15H25NO6 |
Molecular Weight |
315.36 g/mol |
IUPAC Name |
methyl (Z)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
InChI |
InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9- |
InChI Key |
OXVBSFZBUXBVQJ-KTKRTIGZSA-N |
Isomeric SMILES |
C/C=C(/C(=O)OC)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















